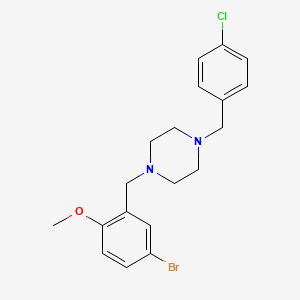![molecular formula C15H31NO B6091983 8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol](/img/structure/B6091983.png)
8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol, also known as CYCLOPAM, is a synthetic compound that belongs to the family of anticholinergic drugs. It is used as a muscarinic receptor antagonist and is commonly used in scientific research to study the physiological and biochemical effects of blocking muscarinic receptors.
Mecanismo De Acción
8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol works by competitively binding to muscarinic receptors, thereby preventing acetylcholine from binding to these receptors. This leads to a reduction in the activity of the parasympathetic nervous system, which is responsible for regulating various physiological processes. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of the G protein-coupled receptor signaling pathway.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the tissue or organ being studied. In the cardiovascular system, this compound can cause a decrease in heart rate and blood pressure by blocking muscarinic receptors in the heart and blood vessels. In the respiratory system, this compound can reduce bronchoconstriction and increase airway resistance by blocking muscarinic receptors in the lungs. In the gastrointestinal tract, this compound can reduce motility and secretion by blocking muscarinic receptors in the stomach and intestines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol is a useful tool for studying the physiological and biochemical effects of blocking muscarinic receptors. It has several advantages over other muscarinic receptor antagonists, including its high selectivity for muscarinic receptors and its low toxicity. However, this compound also has some limitations, including its relatively short half-life and its inability to penetrate the blood-brain barrier.
Direcciones Futuras
There are several future directions for research on 8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol. One area of interest is the development of more potent and selective muscarinic receptor antagonists that can be used to study the role of muscarinic receptors in various physiological processes. Another area of interest is the development of new drug delivery systems that can improve the pharmacokinetics and pharmacodynamics of this compound. Finally, there is a need for more research on the long-term effects of blocking muscarinic receptors, particularly in the context of chronic diseases such as asthma and chronic obstructive pulmonary disease.
Métodos De Síntesis
8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol is synthesized by reacting 2,6-dimethyl-2-octanol with cyclopropylmethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The synthesis method has been optimized over the years to improve the efficiency of the reaction and reduce the production of impurities.
Aplicaciones Científicas De Investigación
8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol is widely used in scientific research to study the physiological and biochemical effects of blocking muscarinic receptors. Muscarinic receptors are a type of acetylcholine receptor that is found in various tissues and organs, including the brain, heart, lungs, and gastrointestinal tract. By blocking these receptors, this compound can modulate various physiological processes, such as heart rate, respiratory rate, and gastrointestinal motility.
Propiedades
IUPAC Name |
8-(1-cyclopropylethylamino)-2,6-dimethyloctan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO/c1-12(6-5-10-15(3,4)17)9-11-16-13(2)14-7-8-14/h12-14,16-17H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFYMADYTXJRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CCNC(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B6091906.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B6091908.png)

![methyl 2-{[(isobutylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6091920.png)
![ethyl (4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6091925.png)
![2-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6091938.png)
![2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6091942.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6091945.png)
![5-{[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6091948.png)

![3-cyclopropyl-4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6091961.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6091986.png)
![2-[1-cyclohexyl-4-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B6091989.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B6091999.png)
